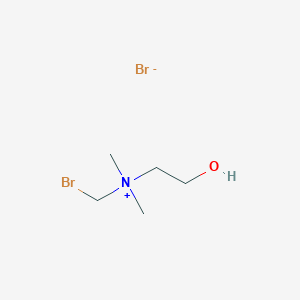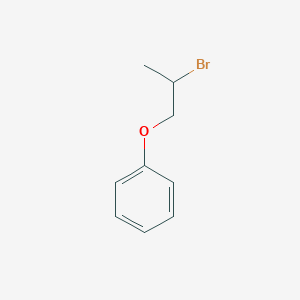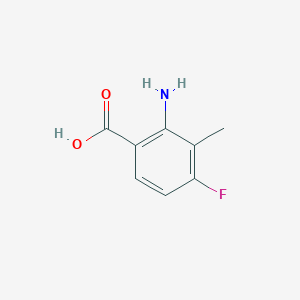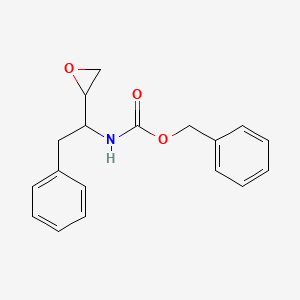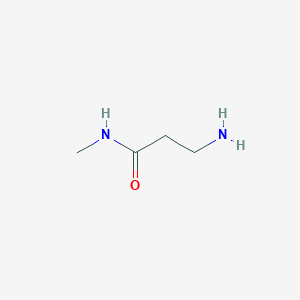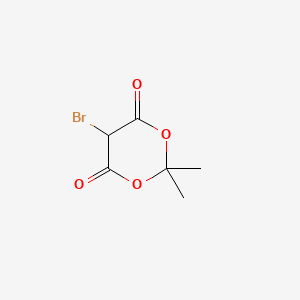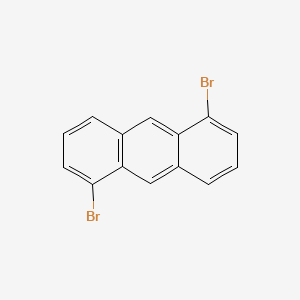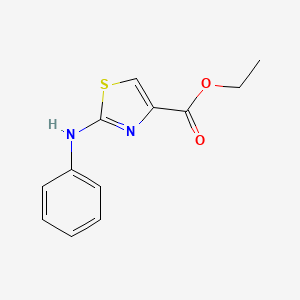
4-(1-Aminoethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Aminoethyl)aniline, also known as 4-Aminophenethylamine, is an organic compound with the molecular formula C8H12N2 . It has a molecular weight of 136.19 g/mol. This compound has been used in the chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk .
Molecular Structure Analysis
The molecular structure of 4-(1-Aminoethyl)aniline contains a total of 22 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 primary amine (aromatic) .Chemical Reactions Analysis
While specific chemical reactions involving 4-(1-Aminoethyl)aniline are not detailed in the retrieved sources, amines in general have been known to undergo various reactions such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, and ring contraction to indole derivatives .Physical And Chemical Properties Analysis
Aniline, a similar compound, has a boiling point of about 184°C and a melting point of about -6°C. It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether. This organic compound tends to darken when exposed to air and light .Applications De Recherche Scientifique
Fluorescent Labeling in Biological Systems
4-(1-Aminoethyl)aniline derivatives have been synthesized to exhibit long emission wavelengths around 600 nm and high solubility in polar solvents . These properties make them excellent candidates for fluorescent labeling in biological systems, where they can be used to track and observe biological processes without the interference from the cell’s autofluorescence.
Fluorescence Chemosensors
The derivatives of 4-(1-Aminoethyl)aniline are used in designing fluorescence chemosensors. These chemosensors have high selectivity and sensitivity for detecting target molecules, offering a non-invasive approach with rapid response and low detection limits .
Anticancer Research
Functionalized derivatives of 4-(1-Aminoethyl)aniline have shown potential in anticancer research. They exhibit binding capabilities to DNA and demonstrate anticancer activities while maintaining high stability under physiological conditions .
Solar Energy Collection
Due to their large Stokes shift, high photostability, and strong fluorescent emission, these derivatives are also being explored as solar energy collectors. They can potentially be used to convert solar energy into usable energy forms .
Fluorescent Dyes and Reagents
The unique optical properties of 4-(1-Aminoethyl)aniline derivatives make them suitable for use as fluorescent dyes and reagents in cellular imaging. They can help in visualizing cellular components and processes with clarity .
Detection of Molecules
These derivatives are widely used to design fluorescent chemosensors for the detection of various molecules. The detection is based on changes in fluorescence lifetime, intensity, and emission wavelength after binding to the target molecule .
Photophysical Property Investigation
Research has been conducted to investigate the photophysical properties of 4-(1-Aminoethyl)aniline derivatives in various media. This research helps in understanding how these compounds behave under different conditions, which is crucial for their application in diverse fields .
Pharmaceutical Applications
(S)-4-(1-Aminoethyl)aniline dihydrochloride, a derivative, is used in pharmaceutical research due to its specific molecular structure and properties. It’s involved in the synthesis of various compounds and can act as an intermediate in pharmaceutical development .
Safety and Hazards
4-(1-Aminoethyl)aniline is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1). It causes severe skin burns and eye damage. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .
Propriétés
IUPAC Name |
4-(1-aminoethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSPOZXUDJUBEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574821 |
Source


|
| Record name | 4-(1-Aminoethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90434-58-5 |
Source


|
| Record name | 4-(1-Aminoethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


